molecular formula C19H17FN2O2 B2959293 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906161-87-3

2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2959293
CAS No.: 906161-87-3
M. Wt: 324.355
InChI Key: SFPKBAJTXSWTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic small molecule with the CAS Registry Number 906161-87-3 and a molecular formula of C 19 H 17 FN 2 O 2 . It features a complex polycyclic structure based on the pyrrolo[3,2,1-ij]quinoline scaffold, a framework of significant interest in medicinal chemistry . Compounds based on the pyrroloquinoline scaffold are extensively studied for their diverse biological properties. Research indicates that this class of heterocyclic derivatives can exhibit a plethora of biological effects, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer activities through various mechanisms . The specific topology of the pyrrolo[3,2,1-ij]quinoline core, with its endocyclic nitrogen atoms, allows for critical interactions with biological targets, such as through hydrogen bonding, which is crucial for its pharmacological activity . The incorporation of the 2-fluorobenzamide moiety in this molecule is designed to modulate its electronic properties, binding affinity, and metabolic stability, making it a valuable chemical tool for probing biological systems. This product is intended for research purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPKBAJTXSWTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, chemists typically begin with a quinolinone derivative, incorporating a fluoro substituent onto the benzamide structure. Key steps involve nucleophilic substitution reactions, amide bond formation, and cyclization under controlled conditions. The precise stoichiometry, choice of solvents, and temperature settings are meticulously adjusted to optimize yield and purity.

Industrial Production Methods

Scaling up this synthesis for industrial production necessitates large-scale reactors and precise control over reaction parameters. Continuous flow synthesis techniques may be employed to ensure consistency, and advanced purification methods such as column chromatography and recrystallization are used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide participates in various chemical reactions, including:

  • Oxidation: : Transformation of functional groups with oxidizing agents.

  • Reduction: : Conversion of specific bonds under reducing conditions.

  • Substitution: : Replacement of a functional group with another.

  • Cyclization: : Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions may involve inert atmospheres, specific pH ranges, and temperature controls.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a precursor for creating more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

Its structure suggests potential pharmacological activity. It is investigated for its role in interacting with biological targets, such as enzymes and receptors, which may lead to novel therapeutic agents for diseases like cancer, infections, and neurological disorders.

Industry

In materials science, the unique electronic properties of 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide make it a candidate for the development of advanced materials, including organic semiconductors and molecular sensors.

Mechanism of Action

The compound exerts its effects through several pathways:

  • Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Inhibiting or activating signaling pathways involved in cell growth, apoptosis, and metabolism, depending on its structural modifications and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s pyrrolo[3,2,1-ij]quinolin core distinguishes it from simpler quinoline derivatives. Key analogs include:

  • Quinolin-8-yl benzamides: These lack the fused pyrrolidine ring but share the benzamide-quinoline linkage (e.g., compounds 3m, 3n, 8c, 8d) .
  • Pyrroloquinolin derivatives: Feature the same core but with varied substituents (e.g., oxalamide or thiazolidinone groups in ) .

Table 1. Structural Comparison of Selected Analogs

Compound ID (Source) Core Structure Substituents Molecular Weight
Target Compound Pyrrolo[3,2,1-ij]quinolin 1-Methyl-2-oxo, 2-fluoro-benzamide ~382.4 (calc.)
3m () Quinoline 2-Fluoro-benzamide, morpholino ~410.4 (calc.)
8d () Quinoline 2-Fluoro, 3-fluoro-phenyl, dual quinolinyl groups 545.1949 (HRMS)
7c () Pyrrolo[3,2,1-ij]quinolin Chlorophenyl, thioxothiazolidinone 469.0808 (HRMS)
N1-(4-fluorobenzyl) analog () Pyrrolo[3,2,1-ij]quinolin Oxalamide linker, 4-fluorobenzyl 381.4
Spectroscopic Characterization

Fluorine substituents and carbonyl groups dominate spectral features:

  • 19F NMR : Compound 3m exhibits a signal at -112.3 ppm, typical for aromatic fluorine .
  • 13C NMR : Carbonyl resonances vary: 161.88 ppm (amide CO in 8d) vs. 172.12 ppm (ester CO in 8c) .
  • HRMS : Confirms molecular weights within 0.1 ppm error (e.g., 7c: calc. 469.0807, found 469.0808) .

Table 3. Key Spectroscopic Data

Compound ID (Source) Technique Key Signals
3m () 19F NMR δ = -112.3 ppm (2-F)
8d () 13C NMR 161.88 ppm (amide CO), 122.09–161.88 ppm (aromatic C)
7c () 1H NMR δ 8.51 ppm (H-9), δ 13.94 ppm (NH)
Functional Implications
  • Electronic effects : Fluorine substitution enhances electrophilicity, influencing reactivity in coupling reactions .
  • Steric hindrance : Bulky groups (e.g., tert-butyl in ) reduce yields due to hindered access to reactive sites .

Biological Activity

Overview

2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a fluorinated benzamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally related to quinazoline derivatives, which are known for their diverse pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C18H15FN2O2
  • Molecular Weight : 302.32 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Compounds with similar structures have shown effectiveness against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) with IC50 values indicating significant cytotoxicity .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Kinases : Many quinazoline derivatives inhibit kinases like Aurora kinases and CDK (cyclin-dependent kinases), which are crucial for cell cycle regulation and tumor growth .
  • Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and may improve binding affinity to target proteins
Benzamide GroupContributes to the overall stability and solubility of the compound
Tetrahydropyrrole RingImpacts the conformational flexibility and interaction with biological targets

Case Studies

Several case studies have evaluated the efficacy of related compounds:

  • Study on Quinazoline Derivatives : A series of novel quinazoline derivatives were tested against multiple cancer cell lines showing promising results in inhibiting tumor growth .
  • In Vivo Studies : Animal models have demonstrated that similar compounds exhibit reduced tumor sizes when administered at specific dosages .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in mechanistic studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation). For high-throughput screens, apply Z’-factor analysis to assess assay robustness and false-positive rates. Address variability via ANOVA with post-hoc tests (Tukey’s HSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.